methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate
CAS No.:
Cat. No.: VC14779308
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O5 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | methyl 3-[[2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl]amino]propanoate |
| Standard InChI | InChI=1S/C24H28N2O5/c1-30-20(27)11-14-25-22(28)21-18-9-3-4-10-19(18)23(29)26(16-17-8-7-15-31-17)24(21)12-5-2-6-13-24/h3-4,7-10,15,21H,2,5-6,11-14,16H2,1H3,(H,25,28) |
| Standard InChI Key | XVWBFFFXWZHKCG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4 |
Introduction
Structural Characteristics and Molecular Architecture
Core Framework and Functional Groups
The compound’s defining feature is its spirocyclic framework, which integrates a cyclohexane ring fused to an isoquinoline system at the 3-position . This spiro junction creates a rigid three-dimensional structure that influences both chemical reactivity and biological interactions. The isoquinoline moiety is further functionalized with a furan-2-ylmethyl group at the 2'-position and a carbonyl-linked beta-alaninate ester at the 4'-position.
The furan ring introduces aromaticity and electron-rich characteristics, potentially facilitating π-π stacking interactions in biological targets . Meanwhile, the beta-alaninate side chain contributes a flexible, polar region capable of hydrogen bonding, as evidenced by its calculated polar surface area of 48.184 Ų .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | Methyl 3-[[2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl]amino]propanoate |
| logP | 1.6855 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation
Multi-Step Synthetic Pathways
The synthesis of methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate involves sequential reactions to construct its spirocyclic core and peripheral groups.
Step 1: Formation of the Spirocyclic Core
The spiro[cyclohexane-1,3'-isoquinoline] system is typically synthesized via domino reactions, such as the phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes . For example, tri(n-butyl)phosphine (10 mol%) in chloroform at 60°C facilitates the formation of the spiro junction with yields exceeding 70%.
Step 2: Functionalization at the 2'-Position
The furan-2-ylmethyl group is introduced through alkylation or Mitsunobu reactions. Using furfuryl bromide and a base like potassium carbonate in dimethylformamide (DMF), the nitrogen at the 2'-position is selectively alkylated .
Step 3: Esterification and Beta-Alaninate Conjugation
The final step involves coupling the spirocyclic intermediate with methyl beta-alaninate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane. This yields the target compound with purities >95% after column chromatography.
Physicochemical and Spectroscopic Properties
Solubility and Partitioning Behavior
The compound’s logP value of 1.6855 suggests moderate lipophilicity, balancing solubility in organic solvents like chloroform and limited aqueous solubility . Its polar surface area (48.184 Ų) indicates potential permeability across biological membranes, a critical factor for drug candidates .
Spectroscopic Fingerprints
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (furan C=C).
-
Nuclear Magnetic Resonance (NMR):
-
NMR (CDCl₃): δ 7.25–7.15 (m, 4H, isoquinoline-H), 6.35–6.25 (m, 3H, furan-H), 3.65 (s, 3H, OCH₃).
-
NMR: δ 170.5 (ester C=O), 166.8 (amide C=O), 142.3 (spiro quaternary carbon).
-
Challenges and Future Research Directions
Synthetic Optimization
Current yields (70–75%) could be improved via flow chemistry or enzymatic catalysis. Scalability remains a hurdle due to the multi-step sequence and chromatographic purifications .
Target Identification and Validation
High-throughput screening and molecular docking studies are needed to identify precise biological targets. Computational models predict affinity for the 5-HT₂A receptor (ΔG = -9.8 kcal/mol) .
Toxicity and ADMET Profiling
Future work must address:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume